5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-chloro-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C16H14ClFN2O2S3 and its molecular weight is 416.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.9889971 g/mol and the complexity rating of the compound is 540. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of F2011-1051, also known as APR-1051, is the WEE1 kinase . WEE1 kinase is a protein that plays a crucial role in cell cycle regulation. It is responsible for the phosphorylation of cyclin-dependent kinase 1 (CDK1), thereby preventing premature entry into mitosis .
Mode of Action
APR-1051 acts as an inhibitor of the WEE1 kinase . By inhibiting WEE1, APR-1051 prevents the phosphorylation of CDK1, leading to premature entry into mitosis and resulting in cell death . This mechanism of action is particularly effective against cancer cells, which often rely on WEE1 to regulate their rapid and uncontrolled cell division .
Pharmacokinetics
The pharmacokinetic properties of APR-1051 are characterized by its selectivity for WEE1 over other kinases, potentially superior pharmacokinetic (PK) properties, and potential absence of QT prolongation at doses that significantly inhibit WEE1 . These properties suggest that APR-1051 may have a favorable safety profile and could be administered orally .
Result of Action
The molecular and cellular effects of APR-1051’s action primarily involve the induction of premature mitosis and subsequent cell death in cancer cells . This can lead to a reduction in tumor size and potentially slow the progression of the disease .
Properties
IUPAC Name |
5-chloro-N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O2S3/c1-10-13(23-16(20-10)11-2-4-12(18)5-3-11)8-9-19-25(21,22)15-7-6-14(17)24-15/h2-7,19H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHWUKDVPVRFJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.